4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

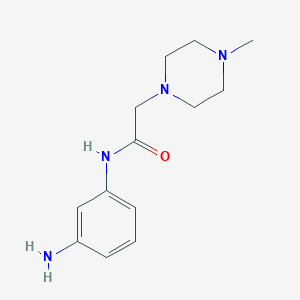

The compound 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a novel derivative that falls under the category of thioquinazolinone-based 2-aminobenzamide derivatives. These derivatives have been recognized for their potential as histone deacetylase (HDAC) inhibitors, which play a significant role in the regulation of gene expression and are implicated in cancer therapy. The compound of interest is part of a series that has been designed and synthesized to target HDAC, with the aim of developing new anticancer agents .

Synthesis Analysis

The synthesis of thioquinazolinone-based 2-aminobenzamide derivatives, such as the compound , involves the coupling of 2-aminobenzamide with a thioquinazolinone moiety. While the exact synthesis of this specific compound is not detailed in the provided papers, similar compounds have been synthesized using methods such as oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions , or by acylation of 2-amino-N-methyl-thiobenzamide followed by a sodium methoxide-catalyzed ring closure to form quinazolinone derivatives . These methods emphasize the use of environmentally benign pathways and base-catalyzed reactions to achieve the desired quinazolinone structures.

Molecular Structure Analysis

The molecular structure of thioquinazolinone-based 2-aminobenzamide derivatives is characterized by the presence of a quinazolinone core, which is essential for the HDAC inhibitory activity. The addition of a thioquinazolinone moiety is likely to influence the binding affinity and selectivity towards different HDAC isoforms. Molecular docking analysis has been used to explain the observed HDAC inhibitory activity and isoform selectivity of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The thioquinazolinone moiety may undergo various chemical reactions, including nucleophilic addition or substitution, which could be exploited in further chemical modifications to enhance its biological activity or pharmacokinetic properties. The benzamide group is another reactive site that could participate in chemical transformations, potentially affecting the compound's interaction with HDAC enzymes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide are not directly reported, the properties of similar thioquinazolinone-based 2-aminobenzamide derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties suitable for oral administration. Their solubility, stability, and lipophilicity would be critical factors determining their bioavailability and distribution in biological systems .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

A significant application of compounds similar to 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is their antimicrobial properties. Research on derivatives of this compound has shown effectiveness against various human pathogenic microorganisms, with certain derivatives demonstrating high activity levels in vitro. These studies focus on the synthesis and characterization of these compounds, including their antibacterial and antifungal properties (Saravanan, Alagarsamy, & Prakash, 2015).

Anti-inflammatory and Analgesic Properties

Some derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. Research in this area has led to the synthesis of new derivatives that have been compared with standard drugs like phenylbutazone, revealing their potential as non-steroidal anti-inflammatory and analgesic agents (Bhati, 2013).

Anti-tubercular Properties

The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation of this series for potential as a lead candidate in tuberculosis drug discovery has been conducted, highlighting the importance of certain structural elements for activity determination (Odingo et al., 2014).

Anticancer Activity

Compounds structurally similar to 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide have been studied for their anticancer properties. These studies involve the synthesis of novel derivatives and the evaluation of their cytotoxic activity against various human cancer cell lines. The focus is on identifying compounds with potent cytotoxic activities and examining their inhibitory effects on specific cancer-related enzymes (Riadi et al., 2021).

Anticholinesterase Activity

Research has also been conducted on the anticholinesterase activity of related compounds, particularly in the context of treating neurodegenerative diseases like Alzheimer's. These studies involve the design, synthesis, and biological assessment of new derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, crucial enzymes in the development of Alzheimer's (Zarei et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic or corrosive, while others might be flammable or reactive . Always refer to the material safety data sheet (MSDS) for information on the safety and hazards of a specific compound .

Eigenschaften

IUPAC Name |

4-[[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c1-17(2)28-24(31)19-13-11-18(12-14-19)15-30-25(32)21-8-4-6-10-23(21)29-26(30)33-16-20-7-3-5-9-22(20)27/h3-14,17H,15-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLWULKCQSWBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)